5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of Pyrazole Ring: The nitrophenol derivative is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Reduction: 5-(3-methyl-2-aminophenyl)-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: Similar structure but lacks the pyrazole ring.
3-Methyl-2-nitrophenol: Another nitrophenol derivative with different substitution patterns.
Uniqueness
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the nitrophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-2-4-7(10(6)14(15)16)8-5-9(11)13-12-8/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
AGCPQMVBKUUPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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